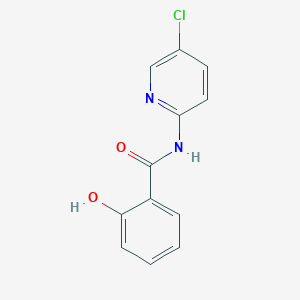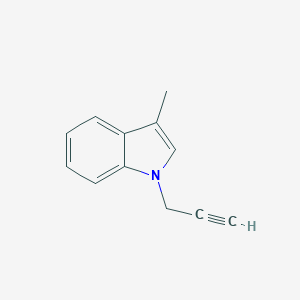
(4,6-Dimetoxipirimidin-2-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dimethoxypyrimidin-2-yl)methanol is a chemical compound belonging to the class of pyrimidine derivatives It is characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyrimidine ring and a hydroxymethyl group at the 2 position
Aplicaciones Científicas De Investigación
(4,6-Dimethoxypyrimidin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
Mecanismo De Acción
Target of Action
(4,6-Dimethoxypyrimidin-2-yl)methanol is a key intermediate in the synthesis of sulfonylurea herbicides . These herbicides primarily target the acetolactate synthase (ALS) enzyme in plants, inhibiting its function and leading to the death of the plant .
Mode of Action
The compound interacts with its target, the ALS enzyme, by binding to its active site. This prevents the enzyme from catalyzing the production of branched-chain amino acids, which are essential for plant growth and survival .
Biochemical Pathways
The inhibition of the ALS enzyme disrupts the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This leads to a halt in protein synthesis and plant growth, ultimately resulting in the death of the plant .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of sulfonylurea herbicides, which are typically absorbed through the roots and leaves of plants and transported throughout the plant via the xylem .
Result of Action
The primary result of the action of (4,6-Dimethoxypyrimidin-2-yl)methanol, when used in the synthesis of sulfonylurea herbicides, is the death of the plant. This is due to the disruption of essential amino acid synthesis, which halts protein synthesis and plant growth .
Action Environment
The action of (4,6-Dimethoxypyrimidin-2-yl)methanol, as part of a sulfonylurea herbicide, can be influenced by various environmental factors. For instance, the pH of the soil can affect the rate of degradation of the herbicide, with lower pH soils exhibiting an increased rate of degradation . Temperature also plays a role, with a temperature of 27±2°C providing ideal conditions for herbicide decomposition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine. One common method uses dimethyl carbonate as the methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide . The reaction is carried out at elevated temperatures (around 150°C) for several hours to achieve optimal conversion and selectivity.
Industrial Production Methods: Industrial production of (4,6-Dimethoxypyrimidin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents like dimethyl carbonate is preferred to minimize toxic by-products and waste. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (4,6-Dimethoxypyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (4,6-dimethoxypyrimidin-2-yl)formaldehyde or (4,6-dimethoxypyrimidin-2-yl)carboxylic acid.
Reduction: Formation of (4,6-dimethoxypyrimidin-2-yl)methane.
Substitution: Formation of various substituted pyrimidine derivatives.
Comparación Con Compuestos Similares
2-amino-4,6-dimethoxypyrimidine: A closely related compound with similar structural features but different functional groups.
4,6-dimethoxypyrimidin-2-yl)carbamoyl derivatives: Compounds with carbamoyl groups attached to the pyrimidine ring.
Propiedades
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3,10H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBSNKFVKVULPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560953 |
Source


|
| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125966-88-3 |
Source


|
| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

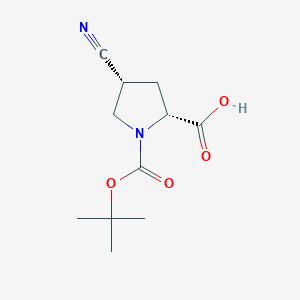
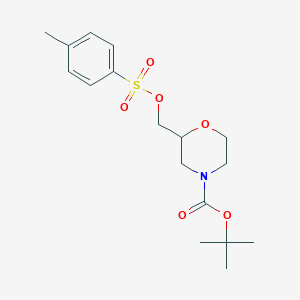
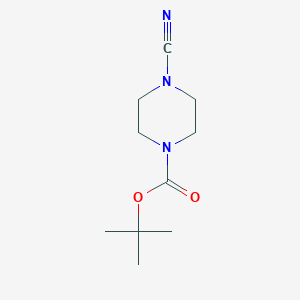

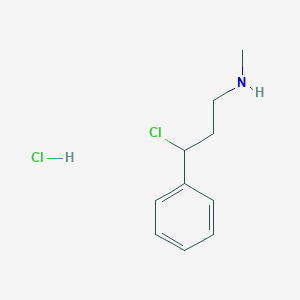

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)
